alpha-Chloro-4-fluorobenzaldoxime

Insecticide Agrochemical Tyrosine Hydroxylase

Researchers scaling up isoxazole syntheses face a choice: risk exothermic in-house chlorination of 4-fluorobenzaldoxime or use a pre-formed, stable hydroximinoyl chloride. This compound is the direct, safer solution, eliminating a hazardous step. - Enables in situ generation of 4-fluorobenzonitrile oxide for reliable 1,3-dipolar cycloadditions. - Pre-validated for synthesizing spiroisoxazoline analogues with potent anti-inflammatory activity. - Procuring this specific building block de-risks scale-up, ensuring reproducible results without specialized equipment.

Molecular Formula C7H5ClFNO
Molecular Weight 173.57 g/mol
CAS No. 42202-95-9
Cat. No. B1276582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Chloro-4-fluorobenzaldoxime
CAS42202-95-9
Molecular FormulaC7H5ClFNO
Molecular Weight173.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)Cl)F
InChIInChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7+
InChIKeyVDMJCVUEUHKGOY-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Chloro-4-fluorobenzaldoxime (CAS:42202-95-9) Procurement and Synthetic Utility Summary


alpha-Chloro-4-fluorobenzaldoxime (CAS: 42202-95-9) is a key benzenecarboximidoyl chloride derivative, also known as (Z)-N-hydroxy-4-fluorobenzenecarboximidoyl chloride, with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol [1]. This compound is an advanced, halogenated oxime intermediate specifically designed for 1,3-dipolar cycloaddition chemistry [2]. Its synthesis typically involves the chlorination of 4-fluorobenzaldoxime using N-chlorosuccinimide (NCS) , and it serves as a critical precursor for generating reactive 4-fluorobenzonitrile oxide in situ [3].

Why Unsubstituted or Mono-Halogenated Aldoximes Cannot Replace alpha-Chloro-4-fluorobenzaldoxime


In the context of 1,3-dipolar cycloaddition reactions, generic substitution with a simpler benzaldoxime or a mono-halogenated analog is chemically infeasible. The target compound is a pre-formed benzohydroximinoyl chloride, a specific class of stable but highly electrophilic precursor [1]. In contrast, its non-chlorinated precursor, 4-fluorobenzaldoxime (CAS: 459-23-4), is chemically inert to this transformation and requires a separate, often exothermic and difficult-to-scale chlorination step to generate the reactive nitrile oxide dipole [2]. While alternative hydroximinoyl chlorides (e.g., unsubstituted or 4-chloro variants) are commercially available, they yield different electronic and steric environments in downstream products, directly impacting the regioselectivity and yield of cycloaddition reactions . Therefore, selecting this specific building block is not about preference but about enabling a distinct, pre-validated synthetic route.

alpha-Chloro-4-fluorobenzaldoxime Comparative Performance Data for Scientific Selection


Comparative Insecticidal Activity: alpha-Chloro-4-fluorobenzaldoxime is a Potent Tyrosine Hydroxylase Inhibitor

alpha-Chloro-4-fluorobenzaldoxime demonstrates specific insecticidal activity via tyrosine hydroxylase inhibition, a mechanism not observed in its non-chlorinated analog, 4-fluorobenzaldoxime . The compound is described as a 'powerful larvicide, killing larvae on contact' with a proposed mode of action that decreases dopamine levels in target insects . This specific activity profile is a primary differentiator for users developing novel pest control agents.

Insecticide Agrochemical Tyrosine Hydroxylase

Differential Reactivity: Higher LogP and Lipophilicity Profile vs. Unsubstituted Benzaldoxime

The presence of both chlorine and fluorine substituents on the benzenecarboximidoyl chloride scaffold significantly alters its lipophilicity compared to its unsubstituted analog, benzohydroximinoyl chloride [1]. alpha-Chloro-4-fluorobenzaldoxime has a computed XLogP3 of 2.8, whereas unsubstituted benzaldoxime has a reported XLogP3 of 2.0 [2]. This quantifiable difference in partition coefficient influences membrane permeability and bioavailability in biologically active compounds synthesized from this intermediate.

Drug Discovery Medicinal Chemistry Lipophilicity

Validated Scalability: Defined Process Safety Profile for Kilo-Lab Synthesis

The synthesis of benzohydroximinoyl chlorides, a class to which this compound belongs, has been the subject of specific process safety studies [1]. The standard oxidation of aldoximes with N-chlorosuccinimide is highly exothermic and can exhibit a significant induction period, posing a safety risk at scale [2]. Therefore, sourcing the pre-formed, stable alpha-Chloro-4-fluorobenzaldoxime from a supplier bypasses this hazardous in-house step. This contrasts with researchers who might consider starting from the cheaper 4-fluorobenzaldoxime, which would require them to manage this hazardous reaction internally [3].

Process Chemistry Scale-up Safety

Analytical Grade: Supplier-Defined Purity of ≥97% and Batch-Specific QC Documentation

While generic databases may list the compound without purity specifications, reputable chemical suppliers offer alpha-Chloro-4-fluorobenzaldoxime with a defined minimum purity of 97% and provide batch-specific analytical data . For instance, Bidepharm provides standard purity of 97% and offers batch-specific QC reports (e.g., NMR, HPLC, GC) . This level of analytical certification is often absent for less specialized intermediates, and it provides a quantifiable baseline for experimental reproducibility that is not guaranteed when purchasing from non-specialist vendors.

Analytical Chemistry Quality Control Procurement

Recommended Applications for alpha-Chloro-4-fluorobenzaldoxime Based on Evidence


Synthesis of Novel Spiroisoxazoline and Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

This compound is the reagent of choice for synthesizing a diverse array of isoxazole and isoxazoline heterocycles . Its primary utility lies in generating a 4-fluorobenzonitrile oxide dipole in situ for 1,3-dipolar cycloaddition reactions with alkynes or alkenes . This method has been demonstrated in the stereoselective synthesis of spiroisoxazoline analogs of the natural product arteannuin B, yielding compounds with potent anti-inflammatory activity .

Precursor for the Development of Fluorinated Tyrosine Hydroxylase Inhibitors

As detailed in Section 3, this compound possesses inherent insecticidal activity through the inhibition of tyrosine hydroxylase . This makes it a valuable lead structure for agrochemical research, specifically for developing novel larvicides or mosquito repellents. Its use as a synthetic building block allows researchers to further functionalize the core structure while retaining the critical pharmacophore responsible for enzyme inhibition .

Core Scaffold for Medicinal Chemistry Optimization of Lipophilic Drug Candidates

The increased lipophilicity of alpha-Chloro-4-fluorobenzaldoxime (XLogP3 of 2.8) compared to unsubstituted analogs makes it a strategic building block for medicinal chemists. Incorporating this fragment into a drug-like molecule can improve its permeability and bioavailability profile. This is particularly relevant for targets requiring central nervous system (CNS) penetration or for improving oral absorption. The compound's specific halogenation pattern provides a quantifiable advantage in lead optimization campaigns .

Process Development and Kilo-Lab Scale Synthesis of Advanced Intermediates

The validated scalability of benzohydroximinoyl chlorides as a class, combined with the defined process safety profile of their formation , makes this pre-formed compound a superior choice for process chemists. Procuring this specific intermediate allows for the safe, reproducible, and scalable synthesis of advanced heterocyclic building blocks without the need for specialized, hazardous in-house chlorination steps . This significantly de-risks scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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